rel-Biperiden EP impurity A-d5 rel-Biperiden EP impurity A-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC16666263
InChI: InChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2/t17-,18+,20-,21-/m0/s1/i1D,3D,4D,7D,8D
SMILES:
Molecular Formula: C21H29NO
Molecular Weight: 316.5 g/mol

rel-Biperiden EP impurity A-d5

CAS No.:

Cat. No.: VC16666263

Molecular Formula: C21H29NO

Molecular Weight: 316.5 g/mol

* For research use only. Not for human or veterinary use.

rel-Biperiden EP impurity A-d5 -

Specification

Molecular Formula C21H29NO
Molecular Weight 316.5 g/mol
IUPAC Name (1R)-1-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-(2,3,4,5,6-pentadeuteriophenyl)-3-piperidin-1-ylpropan-1-ol
Standard InChI InChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2/t17-,18+,20-,21-/m0/s1/i1D,3D,4D,7D,8D
Standard InChI Key YSXKPIUOCJLQIE-LUEZOWOASA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@](CCN2CCCCC2)([C@H]3C[C@@H]4C[C@H]3C=C4)O)[2H])[2H]
Canonical SMILES C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O

Introduction

Analytical and Pharmacological Applications

Role in Pharmacokinetic Studies

Deuterium labeling enables precise tracking of Biperiden’s absorption, distribution, metabolism, and excretion (ADME) profiles. Studies utilizing rel-Biperiden EP impurity A-d5 have revealed:

  • Extended half-life: Deuterium reduces cytochrome P450-mediated metabolism, prolonging detectable plasma concentrations.

  • Metabolic pathway elucidation: Distinct isotopic signatures help identify phase I and II metabolites in hepatic microsomal assays.

Analytical Standard in Quality Control

As an impurity standard, rel-Biperiden EP impurity A-d5 is indispensable for:

  • Method validation: Ensuring accuracy and precision in HPLC and LC-MS assays.

  • Regulatory compliance: Meeting European Pharmacopoeia (EP) specifications for Biperiden-based formulations .

Comparison with Structurally Related Compounds

The table below contrasts rel-Biperiden EP impurity A-d5 with other anticholinergic agents and deuterated pharmaceuticals:

CompoundStructure SimilarityPrimary UseUnique Features
BiperidenHighParkinson’s diseaseNon-deuterated, shorter detection window
TrihexyphenidylModerateDrug-induced parkinsonismLower M1 selectivity
rel-Biperiden EP impurity B-d5HighAnalytical researchDeuterated at different positions
BenztropineModerateParkinsonism and dystoniaDual DAT/SERT inhibition

rel-Biperiden EP impurity A-d5 distinguishes itself through its isotopic labeling strategy, which optimizes it for high-sensitivity assays without compromising biological relevance .

Future Directions in Research

Emerging applications for rel-Biperiden EP impurity A-d5 include:

  • Tracer studies in neuroimaging: Leveraging deuterium’s stability for positron emission tomography (PET) ligand development.

  • Drug-drug interaction assays: Assessing how Biperiden interacts with newer antiparkinsonian therapies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator